

Technical Guide: Certificate of Analysis for 8-Aminoguanosine-13C2,15N

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Compound of Interest

Compound Name: 8-Aminoguanosine-13C2,15N

Cat. No.: B13849860

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and quality control methodologies typically associated with a Certificate of Analysis (CoA) for **8-Aminoguanosine-13C2,15N**. This stable isotope-labeled compound is a critical tool in mass spectrometry-based research, often used as an internal standard for the accurate quantification of 8-aminoguanosine in biological samples.

Quantitative Data Summary

The following table summarizes the typical analytical data and specifications for a batch of **8-Aminoguanosine-13C2,15N**. This data is representative of the quality control testing performed to ensure the identity, purity, and isotopic enrichment of the compound.

Test	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual Inspection
Chemical Purity (HPLC)	≥98.0%	99.5%	HPLC-UV
Mass Spectrometry	Conforms to structure	Conforms	ESI-MS
Isotopic Enrichment	≥99 atom % ¹³ C, ≥99 atom % ¹⁵ N	99.6 atom % ¹³ C, 99.8 atom % ¹⁵ N	Mass Spectrometry
Residual Solvents	Per USP <467>	Conforms	GC-HS
Water Content (Karl Fischer)	≤1.0%	0.3%	Karl Fischer Titration

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols are essential for understanding how the quality of **8-Aminoguanosine-13C2,15N** is assessed.

2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

- Objective: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.

- Procedure: A solution of **8-Aminoguanosine-13C2,15N** is prepared in a suitable solvent (e.g., water/DMSO). The sample is injected into the HPLC system, and the chromatogram is recorded. The area of the main peak corresponding to 8-Aminoguanosine is compared to the total area of all peaks to calculate the purity.

2.2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

- Objective: To confirm the molecular weight of the labeled compound and determine the level of isotopic enrichment.
- Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Procedure for Identity: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z is compared to the theoretical m/z of **8-Aminoguanosine-13C2,15N**.
- Procedure for Isotopic Enrichment: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the unlabeled (M), partially labeled (M+1, M+2), and fully labeled (M+3) species are measured. The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a compound with natural isotopic abundance.[\[1\]](#)

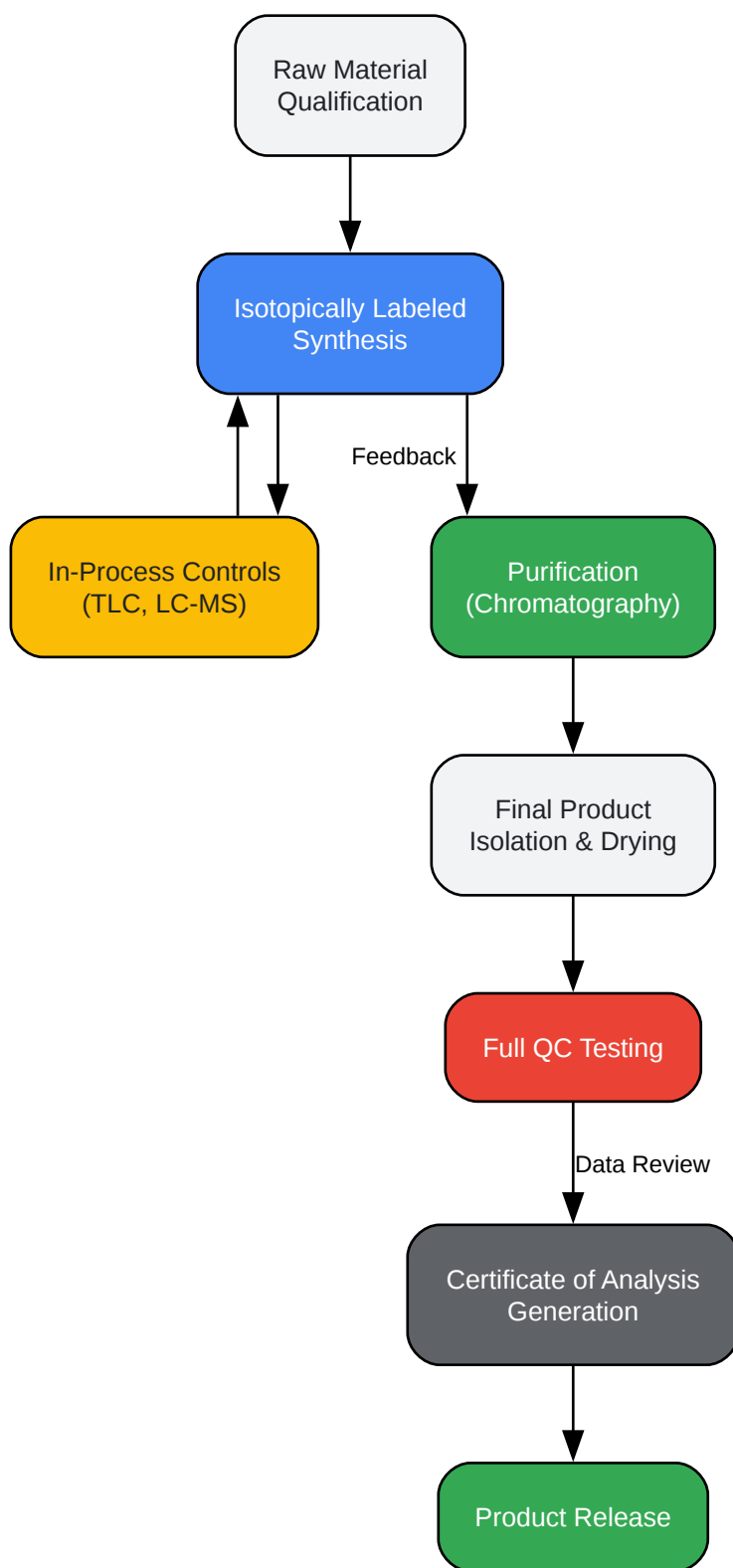
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Objective: To confirm the chemical structure and the position of the isotopic labels.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Procedure: ^1H , ^{13}C , and ^{15}N NMR spectra are acquired for the labeled compound dissolved in a suitable deuterated solvent (e.g., DMSO- d_6). The chemical shifts, coupling constants, and signal multiplicities are analyzed to confirm the expected structure. The presence of ^{13}C and ^{15}N labels can be confirmed by the observation of specific couplings (e.g., $1J(^{13}\text{C}-^1\text{H})$, $1J(^{15}\text{N}-^1\text{H})$) and the attenuation of signals from the unlabeled positions.[\[2\]](#)[\[3\]](#)

Signaling Pathways and Workflow Diagrams

3.1. Quality Control Workflow for **8-Aminoguanosine-13C2,15N**

The following diagram illustrates the typical quality control workflow for the production and release of a batch of **8-Aminoguanosine-13C2,15N**.

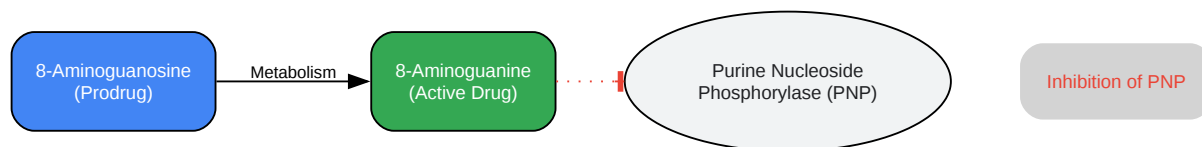


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Caption: Quality control workflow for stable isotope-labeled compounds.

3.2. Metabolic Pathway of 8-Aminoguanosine

8-Aminoguanosine is a prodrug that is converted in vivo to the active compound, 8-aminoguanine. This metabolic conversion is a key aspect of its biological activity.[4][5]



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Caption: Metabolic activation of 8-aminoguanosine.

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